molecular formula C21H19N3OS B2596246 (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile CAS No. 450353-07-8

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile

Cat. No.: B2596246
CAS No.: 450353-07-8
M. Wt: 361.46
InChI Key: RCVVIWVFERGACH-VBKFSLOCSA-N
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Description

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a complex organic compound that features a thiazole ring, a nitrile group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2,4-dimethylphenyl isothiocyanate with α-bromoacetophenone under basic conditions to form the thiazole ring.

    Amination Reaction: The thiazole intermediate is then reacted with 3-methoxyaniline in the presence of a suitable catalyst to introduce the amino group.

    Acryloylation: Finally, the compound undergoes a Knoevenagel condensation with malononitrile to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include primary amines or other reduced derivatives.

    Substitution: Products will vary depending on the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The thiazole ring and nitrile group could play key roles in binding to molecular targets, while the aromatic substituents might influence the compound’s overall bioactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-phenylthiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
  • (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile
  • (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-chlorophenyl)amino)acrylonitrile

Uniqueness

What sets (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile apart from similar compounds is its specific combination of substituents, which can significantly influence its chemical reactivity, biological activity, and physical properties. The presence of both 2,4-dimethylphenyl and 3-methoxyphenyl groups provides a unique steric and electronic environment that can affect how the compound interacts with other molecules.

Properties

IUPAC Name

(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14-7-8-19(15(2)9-14)20-13-26-21(24-20)16(11-22)12-23-17-5-4-6-18(10-17)25-3/h4-10,12-13,23H,1-3H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVVIWVFERGACH-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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